molecular formula C23H28FN5O B2688326 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415623-62-8

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

カタログ番号: B2688326
CAS番号: 2415623-62-8
分子量: 409.509
InChIキー: VKLGPMVYLLHLFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex synthetic small molecule offered for research purposes. Its structure incorporates several pharmacologically significant motifs, including a 5-fluoropyrimidine group, a phenylpiperazine moiety, and a rigid but-2-yn-1-yloxy linker connecting a piperidine ring. Compounds featuring piperazine and piperidine substructures are frequently investigated in medicinal chemistry and have been identified as showing high binding affinity towards various biological targets . For instance, molecules with piperidine or piperazine groups have been studied as potential ligands for the sigma-1 receptor (σ1R), a target implicated in various cancers and neurological conditions . The presence of the 5-fluoropyrimidine group is a common feature in anticancer agents and other bioactive molecules, as seen in other 5-fluoro pyrimidine derivatives developed for therapeutic targeting . This combination of structural elements suggests potential research applications in oncology, particularly in the development of targeted therapies, and in neuropharmacology. The molecule is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

特性

IUPAC Name

5-fluoro-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O/c24-22-18-25-19-26-23(22)29-11-8-21(9-12-29)30-17-5-4-10-27-13-15-28(16-14-27)20-6-2-1-3-7-20/h1-3,6-7,18-19,21H,8-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGPMVYLLHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including a phenylpiperazine moiety. The synthesis typically involves multi-step reactions that integrate various chemical transformations, including microwave-assisted methods to enhance yield and reduce reaction times.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating significant efficacy:

Pathogen MIC (μg/mL)
Escherichia coli<0.041
Staphylococcus aureus<0.041
Pseudomonas aeruginosa0.97
Klebsiella pneumoniae41.5

These results indicate that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on leukemia cell lines. In vitro studies have shown that it can inhibit cell proliferation at low concentrations, comparable to established chemotherapeutics. For instance, derivatives of similar fluorinated pyrimidines have demonstrated IC50 values in the nanomolar range against leukemia L1210 cells .

The proposed mechanism of action for 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves interference with nucleic acid synthesis and disruption of cellular processes in targeted pathogens and cancer cells. The fluorine substitution is believed to enhance the binding affinity to target enzymes or receptors involved in these processes.

Case Studies

Several case studies have been documented where this compound was tested in vivo:

  • Leukemia Models : In a study involving mice bearing L1210 leukemia, administration of the compound resulted in a significant reduction in tumor size compared to controls treated with saline .
  • Bacterial Infections : In models of bacterial infections, treatment with the compound led to decreased bacterial load in infected tissues, showcasing its potential for therapeutic use in infectious diseases .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications in Piperazine/Piperidine Derivatives

Substituents on the Piperazine Ring
  • Target Compound : Contains a phenyl group on the piperazine, enabling π-π interactions with aromatic residues in target proteins.
  • Compound : Features a propan-2-yl group instead of phenyl, reducing aromatic interactions but introducing steric bulk, which may alter receptor selectivity .
  • Compound (5) : Incorporates a trifluoromethylphenyl group on piperazine, enhancing lipophilicity and metabolic stability compared to the phenyl group in the target compound .
Linker Variations
  • Compound (5): Employs a butanone linker, introducing flexibility that might reduce target engagement efficiency .
  • Compounds : Utilize ethyl or hydroxyethyl linkers, balancing rigidity and solubility .
Core Heterocycle Differences
  • Target Compound : Pyrimidine core with fluorine substitution optimizes electronic properties for hydrogen bonding.
  • Compound (49) : Pyrazolo[1,5-a]pyrimidine core with morpholinyl and indole groups, suggesting divergent biological targets (e.g., kinase inhibition) .

Pharmacological Implications

Receptor Binding and Selectivity

The phenylpiperazine moiety in the target compound likely targets dopamine or serotonin receptors, similar to and compounds. However, the butynyl linker may reduce off-target effects compared to flexible linkers in analogs .

Metabolic Stability

The fluorine atom in the pyrimidine core may slow oxidative metabolism, as seen in fluorinated benzisoxazole derivatives (). In contrast, ’s propan-2-yl-substituted piperazine could increase susceptibility to CYP450 enzymes .

Solubility and Bioavailability

The rigid butynyl linker in the target compound may reduce solubility compared to morpholine-containing analogs (). However, the phenylpiperazine group could enhance membrane permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。